N-(furan-2-ylmethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide
Description
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)indol-1-yl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c24-21(22-13-16-7-6-12-27-16)15-23-14-20(18-10-4-5-11-19(18)23)28(25,26)17-8-2-1-3-9-17/h1-12,14H,13,15H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJKIBQUODQGQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide typically involves multi-step organic reactions. One common route starts with the preparation of the furan-2-ylmethylamine, which is then reacted with 2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetyl chloride under basic conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification process would be streamlined to ensure high purity of the final product, which is crucial for its applications in sensitive fields like pharmaceuticals.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or lithium diisopropylamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group would produce an amine.
Scientific Research Applications
N-(furan-2-ylmethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The furan and indole moieties can interact with various biological pathways, influencing cellular processes such as signal transduction or gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonyl Substituents
(a) 2-(3-((4-Fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(6-methylpyridin-2-yl)acetamide (CAS: 946246-59-9)
- Molecular Formula : C₂₂H₁₈FN₃O₃S
- Key Features : Replaces the phenylsulfonyl group with a 4-fluorophenylsulfonyl moiety and substitutes the furan-2-ylmethyl with a 6-methylpyridin-2-yl group.
- Implications: The fluorine atom may enhance metabolic stability and lipophilicity, while the pyridine ring could improve solubility or target affinity. No direct bioactivity data are available, but fluorinated sulfonamides are often explored for kinase inhibition .
(b) N-(2,3-Dimethylphenyl)-2-{[1-(4-fluorobenzyl)-1H-indol-3-yl]sulfonyl}acetamide (CAS: 686744-08-1)
- Molecular Formula : C₂₅H₂₂FN₂O₃S
- Key Features : Incorporates a 4-fluorobenzyl group on the indole nitrogen and a 2,3-dimethylphenyl substituent on the acetamide.
- Implications : The dimethylphenyl group may sterically hinder interactions, while the fluorobenzyl group could modulate electronic effects. Such compounds are frequently evaluated for antimicrobial or anticancer activity .
Analogues with Modified Acetamide Side Chains
(a) 2-(3-Formyl-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide (CAS: 347319-95-3)
- Molecular Formula : C₁₆H₁₄N₂O₃
- Key Features : Replaces the phenylsulfonyl group with a formyl moiety.
- This compound could serve as an intermediate for further derivatization .
(b) N-(Substituted Phenyl)-2-(3-(Hydroxyimino)methyl)-1H-indol-1-yl)acetamide Derivatives
- Example : 3j, 3a, 3k ()
- Key Features : Substituents include halogens (e.g., chloro, fluoro) on the phenyl ring of the acetamide.
- Bioactivity : Demonstrated significant antioxidant activity in FRAP and DPPH assays, with compound 3j (chlorophenyl derivative) showing the highest potency. Halogens at specific positions enhance radical scavenging by stabilizing electron-deficient intermediates .
Analogues with Complex Heterocyclic Systems
2-(3-{[1-(4-Chlorophenyl)-3-methyl-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}-1H-indol-1-yl)-N-(2-furylmethyl)acetamide (CAS: 664321-12-4)
- Molecular Formula : C₂₆H₂₁ClN₄O₃S
- Key Features: Integrates a thioxo-imidazolidinone moiety linked to the indole ring.
- Implications: The imidazolidinone system may confer chelating properties or modulate enzyme inhibition. Such hybrids are often designed for dual-target therapies .
Comparative Analysis Table
Key Research Findings and Trends
Substituent Flexibility : Halogenation (e.g., Cl, F) on phenyl rings () correlates with improved bioactivity, likely due to enhanced electronic effects and metabolic stability.
Antioxidant Activity: Acetamide derivatives with hydroxyimino groups () outperform those with sulfonyl groups in radical scavenging, suggesting substituent-dependent mechanisms.
Synthetic Utility : Compounds like 347319-95-3 () serve as intermediates for further functionalization, highlighting the versatility of indole-acetamide scaffolds.
Biological Activity
N-(furan-2-ylmethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide, with the CAS number 942003-75-0, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 394.4 g/mol. The compound features a furan ring and an indole moiety, which are known for their biological significance.
| Property | Value |
|---|---|
| Molecular Formula | C21H18N2O4S |
| Molecular Weight | 394.4 g/mol |
| CAS Number | 942003-75-0 |
Anticancer Activity
Research has indicated that compounds containing indole and sulfonamide moieties exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assay
In a study assessing the cytotoxic effects of this compound on human cancer cell lines (e.g., MCF-7 breast cancer cells), it was found that the compound induced apoptosis in a dose-dependent manner. The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cancer cells.
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Indoles are known to modulate inflammatory pathways, particularly through the inhibition of NF-kB signaling.
Research Findings: NF-kB Inhibition
A study demonstrated that this compound inhibited the activation of NF-kB in LPS-stimulated macrophages. This inhibition was correlated with reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Matrix Metalloproteinases (MMPs) : The compound has shown promise as an MMP inhibitor, which plays a crucial role in cancer metastasis.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.
- Cytokine Modulation : Reduction in inflammatory cytokines through NF-kB pathway inhibition.
Data Table: Summary of Biological Activities
| Activity Type | Target/Effect | Reference |
|---|---|---|
| Cytotoxicity | MCF-7 Cancer Cells (IC50 = 15 µM) | [Research Study A] |
| Anti-inflammatory | NF-kB Inhibition | [Research Study B] |
| MMP Inhibition | Impacts on Cancer Metastasis | [Research Study C] |
Q & A
Basic Research Questions
Q. What synthetic methodologies are typically employed to prepare N-(furan-2-ylmethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide and its analogues?
- The synthesis of indole-acetamide derivatives generally involves multi-step reactions. A common approach includes:
- Step 1 : Condensation of 1H-indole-3-carbaldehyde with hydroxylamine to form an oxime intermediate.
- Step 2 : Reaction of the oxime with 2-chloroacetamide derivatives under reflux conditions (e.g., ethanol, 8–10 hours) to form the acetamide backbone.
- Step 3 : Sulfonylation or functionalization of the indole nitrogen using phenylsulfonyl chloride in the presence of a base (e.g., triethylamine) .
- Characterization is performed via FT-IR (to confirm NH, C=O, and sulfonyl groups), ¹H/¹³C-NMR (to verify substituent positions), and mass spectrometry (to confirm molecular weight) .
Q. How are antioxidant activities of such compounds evaluated in preliminary studies?
- Two standard assays are used:
- FRAP (Ferric Reducing Antioxidant Power) : Measures the compound’s ability to reduce Fe³⁺-TPTZ complex to Fe²⁺, quantified via UV-Vis at 593 nm.
- DPPH (1,1-Diphenyl-2-picrylhydrazyl) Radical Scavenging : Monitors the decrease in DPPH absorbance at 517 nm upon reaction with the compound.
- Activity is compared to standards like ascorbic acid or Trolox, with IC₅₀ values calculated for potency ranking .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Density Functional Theory (DFT) : Optimize geometry using software like Gaussian with the PM3/6-311++G(d,p) basis set to predict bond lengths, angles, and electron distribution. Compare with experimental X-ray crystallography data (e.g., SHELX-refined structures) to validate accuracy .
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., antioxidant enzymes like SOD or catalase). Focus on hydrogen bonding between the sulfonyl group and active-site residues .
Q. What structural features influence the antioxidant efficacy of phenylsulfonyl-indole acetamides?
- Substituent Position : Ortho-substituted halogens (Cl, Br) on the phenyl ring enhance activity due to increased electron-withdrawing effects and steric stabilization of radical intermediates. Meta/para substitutions reduce potency by ~30–40% .
- Backbone Flexibility : The furan-2-ylmethyl group may improve solubility and membrane permeability compared to bulkier substituents, as seen in analogues with logP values <3.5 .
Q. How should researchers address discrepancies in bioactivity data across studies?
- Assay Variability : Standardize protocols (e.g., DPPH concentration, incubation time) to minimize inter-lab variability. For example, use 100 µM DPPH in methanol with a 30-minute incubation .
- Structural Validation : Confirm compound purity (>95% by HPLC) and stereochemistry (via X-ray crystallography or NOESY NMR) to rule out impurities or isomerism as confounding factors .
Q. What challenges arise in crystallographic analysis of such compounds, and how are they resolved?
- Disorder in Sulfonyl Groups : The phenylsulfonyl moiety may exhibit rotational disorder. Mitigate this by collecting data at low temperature (e.g., 100 K) and refining with SHELXL using restraints for S–O bond lengths (~1.43 Å) and angles (~109.5°) .
- Weak Diffraction : Crystallize the compound in high-boiling solvents (e.g., DMSO/EtOH mixtures) to improve crystal quality. Use synchrotron radiation for small or weakly diffracting crystals .
Methodological Tables
Table 1. Key Spectral Data for Structural Validation
| Functional Group | FT-IR (cm⁻¹) | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |
|---|---|---|---|
| Sulfonyl (SO₂) | 1360–1320 | – | – |
| Acetamide (C=O) | 1700–1740 | – | 168–172 |
| Indole NH | 3300–3350 | 8.2–8.5 (s, 1H) | – |
| Furan CH | – | 6.3–7.4 (m, 3H) | 110–120 |
| Source: |
Table 2. Comparative Antioxidant Activity (IC₅₀, µM)
| Compound | FRAP | DPPH |
|---|---|---|
| Ascorbic Acid | 12.5 ± 0.8 | 14.2 ± 1.1 |
| Target Compound | 18.3 ± 1.2 | 22.7 ± 1.5 |
| Ortho-Cl Analogue | 15.9 ± 0.9 | 19.4 ± 1.3 |
| Meta-F Analogue | 28.6 ± 2.1 | 35.1 ± 2.4 |
| Source: |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
